Cas no 2272-45-9 ((E)-N-Benzylidene-4-methylaniline)

(E)-N-Benzylidene-4-methylaniline 化学的及び物理的性質
名前と識別子
-
- (E)-N-Benzylidene-4-methylaniline
- BENZAL-P-TOLUIDINE
- Benzenamine,4-methyl-N-(phenylmethylene)-
- 4-methyl-N-(phenylmethylene)-benzenamine
- 4-Methyl-N-benzylideneaniline
- Benzylidene-(4-methylphenyl)-amine
- N-(4-Methylphenyl)-1-Phenylmethanimine
- N-(4-methylphenyl)-N-(1-phenylmethylidene)amine
- N-(benzylidene)-4-methylaniline
- N-benzylide
- N-benzylidene-(4-methoxy-phenyl)-amine
- N-Benzylidene-4-methylbenzenamine
- N-Benzylidene-p-methylaniline
- N-Phenylmethylene-p-toluenesulfonamide
- N-p-Tolylbenzenemethanimine
- p-methyl-benzalaniline
- 2272-45-9
- MSFVFFZPHJPOHP-UHFFFAOYSA-N
- 1613-92-9
- 4-methyl-N-[(Z)-phenylmethylidene]aniline
- NSC95590
- AKOS003632481
- Benzenamine, 4-methyl-N-(phenylmethylene)-
- NSC-95590
- HMS1449J10
- N-Benzylidene-p-toluidine
- 4-Methyl-N-[phenylmethylidene]aniline #
- 4-Methyl-N-[(E)-phenylmethylidene]aniline
- IDI1_017931
- DTXSID201247332
- FT-0695169
- DTXSID10870953
- 116546-08-8
- NS00048485
- NCIOpen2_001320
- NSC 95590
- MSFVFFZPHJPOHP-RVDMUPIBSA-N
- Maybridge3_006544
- N-Benzylidene-p-toluidine, >=96.0%
- CHEMBL465293
- N-Benzylidene-4-methylaniline
- Benzal-p-toluidin
- SCHEMBL445024
- EINECS 218-879-6
- [N(Z)]-4-Methyl-N-(phenylmethylene)benzenamine
-
- MDL: MFCD00278368
- インチ: InChI=1S/C14H13N/c1-12-7-9-14(10-8-12)15-11-13-5-3-2-4-6-13/h2-11H,1H3/b15-11+
- InChIKey: MSFVFFZPHJPOHP-RVDMUPIBSA-N
- ほほえんだ: C(=N/C1C=CC(C)=CC=1)\C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 195.10500
- どういたいしつりょう: 195.104799419g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 12.4Ų
じっけんとくせい
- 色と性状: 黄色の油状液体又は結晶
- 密度みつど: 1.0778 (rough estimate)
- ゆうかいてん: 35°C
- ふってん: 321.94°C (rough estimate)
- 屈折率: 1.6353 (estimate)
- PSA: 12.36000
- LogP: 3.74560
- ようかいせい: アセトンに溶け、水に溶けない
(E)-N-Benzylidene-4-methylaniline セキュリティ情報
(E)-N-Benzylidene-4-methylaniline 税関データ
- 税関コード:2925290090
- 税関データ:
中国税関コード:
2925290090概要:
2925290090他のイミン及びその誘導体及びその塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2925290090その他のイミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
(E)-N-Benzylidene-4-methylaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AB77062-1g |
(E)-N-Benzylidene-4-methylaniline |
2272-45-9 | 96% | 1g |
$97.00 | 2024-04-20 | |
TRC | E120585-2.5g |
(E)-N-Benzylidene-4-methylaniline |
2272-45-9 | 2.5g |
$ 1400.00 | 2022-06-05 | ||
Alichem | A019139341-5g |
(E)-N-Benzylidene-4-methylaniline |
2272-45-9 | 95% | 5g |
$400.00 | 2023-09-02 | |
A2B Chem LLC | AB77062-5g |
(E)-N-Benzylidene-4-methylaniline |
2272-45-9 | 96% | 5g |
$380.00 | 2024-04-20 | |
A2B Chem LLC | AB77062-25g |
(E)-N-Benzylidene-4-methylaniline |
2272-45-9 | 96% | 25g |
$1316.00 | 2024-04-20 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 690686-5G |
(E)-N-Benzylidene-4-methylaniline |
2272-45-9 | ≥96.0% | 5G |
¥4713.14 | 2022-02-24 | |
TRC | E120585-1g |
(E)-N-Benzylidene-4-methylaniline |
2272-45-9 | 1g |
$ 840.00 | 2022-06-05 | ||
A2B Chem LLC | AB77062-10g |
(E)-N-Benzylidene-4-methylaniline |
2272-45-9 | 96% | 10g |
$662.00 | 2024-04-20 | |
Crysdot LLC | CD12094069-10g |
(E)-N-Benzylidene-4-methylaniline |
2272-45-9 | 95+% | 10g |
$447 | 2024-07-24 |
(E)-N-Benzylidene-4-methylaniline 関連文献
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1. Reactions of beryllium alkyls with carbonyl and azomethine groups: addition, reduction, complex formation, and ortho-metallationRichard A. Andersen,Geoffrey E. Coates J. Chem. Soc. Dalton Trans. 1974 1171
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Maria Ciaccia,Silvia Pilati,Roberta Cacciapaglia,Luigi Mandolini,Stefano Di Stefano Org. Biomol. Chem. 2014 12 3282
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Anna Zep,Satoshi Aya,Kenji Aihara,Kenji Ema,Damian Pociecha,Karolina Madrak,Piotr Bernatowicz,Hideo Takezoe,Ewa Gorecka J. Mater. Chem. C 2013 1 46
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4. Aromatic annelation by reaction of arylimidoyl radicals with alkynes: evidence for the intervention of a spirocyclohexadienyl radical in the synthesis of substituted quinolinesRino Leardini,Daniele Nanni,Gian Franco Pedulli,Antonio Tundo,Giuseppe Zanardi J. Chem. Soc. Perkin Trans. 1 1986 1591
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Xinjiang Cui,Chengming Zhang,Feng Shi,Youquan Deng Chem. Commun. 2012 48 9391
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6. Hydrogen bonding and substituent group effects in phénols. Part I. Apparent dipole moments and infrared spectra of N-(4-hydroxybenzylidene)-4-substituted-anilines in benzene, carbon tetrachloride, and dioxanD. C. Colinese J. Chem. Soc. B 1971 857
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M. M. Bagga,W. T. Flannigan,G. R. Knox,P. L. Pauson,F. J. Preston,R. I. Reed J. Chem. Soc. C 1968 36
(E)-N-Benzylidene-4-methylanilineに関する追加情報
Comprehensive Overview of (E)-N-Benzylidene-4-methylaniline (CAS No. 2272-45-9): Properties, Applications, and Industry Insights
(E)-N-Benzylidene-4-methylaniline (CAS No. 2272-45-9), a Schiff base derivative, is a versatile organic compound with a wide range of applications in chemical synthesis, material science, and industrial processes. This compound, also known as 4-Methylbenzylideneaniline, features a benzylidene group linked to a 4-methylaniline moiety, forming a stable imine structure. Its unique molecular architecture makes it valuable for researchers exploring photochromic materials, liquid crystals, and catalysts.
In recent years, the demand for (E)-N-Benzylidene-4-methylaniline has surged due to its role in advanced material development. Scientists are particularly interested in its thermochromic and solvatochromic properties, which enable applications in smart coatings and optical sensors. The compound’s ability to undergo reversible structural changes under external stimuli aligns with the growing trend of sustainable technologies and energy-efficient materials.
The synthesis of CAS No. 2272-45-9 typically involves the condensation of 4-methylaniline with benzaldehyde, a reaction optimized for high yield and purity. Industry professionals frequently search for "Schiff base synthesis methods" or "how to improve imine stability", reflecting the compound’s technical relevance. Its crystalline form and solubility profiles are also critical for formulation in pharmaceutical intermediates and agrochemicals.
From an environmental perspective, (E)-N-Benzylidene-4-methylaniline is gaining attention for its potential in green chemistry applications. Researchers are investigating its use as a ligand in metal-organic frameworks (MOFs) for carbon capture and pollutant degradation. These innovations address global concerns like climate change and waste reduction, making the compound a topic of interest in academic publications and patent filings.
Quality control and analytical methods for CAS No. 2272-45-9 are another hot topic. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to verify purity and structural integrity. Queries like "how to analyze Schiff base compounds" or "stability testing for imines" highlight the need for standardized protocols in industrial settings.
In summary, (E)-N-Benzylidene-4-methylaniline exemplifies the intersection of traditional organic chemistry and cutting-edge innovation. Its adaptability to emerging fields like nanotechnology and renewable energy ensures its continued relevance. For suppliers and manufacturers, understanding its market trends and regulatory compliance is essential to meet the evolving demands of high-tech industries.
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